molecular formula C11H12BrN3O B13880689 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide

7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide

Cat. No.: B13880689
M. Wt: 282.14 g/mol
InChI Key: OQAXNIXOLVZUNU-UHFFFAOYSA-N
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Description

7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide is a synthetic indole derivative intended for research and laboratory use. This compound is part of a class of molecules known for their significant potential in medicinal chemistry and drug discovery. Indole derivatives are frequently explored as core scaffolds in the development of novel therapeutic agents due to their diverse biological activities . This molecule is characterized by a 1-ethyl group and a bromo substituent at the 7-position of the indole ring, which can influence its electronic properties and binding affinity. The N-hydroxycarboximidamide functional group is a key pharmacophore, often serving as a critical intermediate in the synthesis of more complex heterocyclic systems, such as 1,2,4-oxadiazoles . These five-membered heterocyclic rings are considered bioisosteres for amides and esters, and their incorporation into drug-like molecules can improve metabolic stability and other physicochemical properties, thereby enhancing the compound's potential as a lead in optimization campaigns . Research Applications: While the specific biological profile of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide is yet to be fully characterized, analogs and related structures have demonstrated promising antiproliferative activity against various human cancer cell lines, making them subjects of interest in oncology research . Researchers may investigate this compound as a building block for the synthesis of potential kinase inhibitors or as a candidate for screening against other biological targets. Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

7-bromo-1-ethyl-N'-hydroxyindole-4-carboximidamide

InChI

InChI=1S/C11H12BrN3O/c1-2-15-6-5-7-8(11(13)14-16)3-4-9(12)10(7)15/h3-6,16H,2H2,1H3,(H2,13,14)

InChI Key

OQAXNIXOLVZUNU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=C(C=CC(=C21)Br)C(=NO)N

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The starting material is often a 7-bromo-1H-indole-4-carbonitrile or a related 7-bromoindole derivative with a functional group at position 4 amenable to conversion into a carboximidamide.

  • The 7-bromo substitution is introduced via electrophilic aromatic substitution or by using pre-brominated indole derivatives.
  • The N-ethylation can be achieved by alkylation of the indole nitrogen with ethyl halides under basic conditions.

Conversion of Nitrile to Carboximidamide

The key functional group transformation is the conversion of the nitrile group at position 4 to the carboximidamide. This is typically performed by reaction with hydroxylamine or related reagents under controlled conditions.

  • For example, hydroxylamine hydrochloride in the presence of a base such as sodium carbonate in ethanol at elevated temperature (e.g., 90 °C) for several hours can convert nitriles to amidoximes (N-hydroxy carboximidamides).

Typical Reaction Conditions and Yields

A representative procedure adapted from related indole carboximidamide syntheses is as follows:

Step Reagents/Conditions Duration Temperature Yield (%) Notes
1 N-ethylation: Ethyl bromide, base (K2CO3) 6-12 h Room temp 70-85 Alkylation of indole N-1
2 Nitrile to amidoxime: Hydroxylamine HCl, Na2CO3, EtOH 7 h 90 °C 60-75 Formation of N-hydroxy carboximidamide
3 Purification: Silica gel chromatography - - - Yields depend on purification

Reaction Scheme Overview

A generalized synthetic scheme for 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide is:

  • Starting material: 7-Bromo-1H-indole-4-carbonitrile
  • N-ethylation: Treatment with ethyl bromide and base → 7-Bromo-1-ethyl-1H-indole-4-carbonitrile
  • Amidoxime formation: Reaction with hydroxylamine hydrochloride and sodium carbonate in ethanol → 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide
  • Purification: Silica gel chromatography to isolate pure product

Characterization Data

Characterization of the synthesized compound typically includes:

  • Melting point: Often > 190 °C for similar amidoximes.
  • [^1H NMR](pplx://action/followup): Signals corresponding to the indole aromatic protons, ethyl group (triplet and quartet for CH3 and CH2), and characteristic NH and OH protons (singlets around 9-11 ppm).
  • High-resolution mass spectrometry (HRMS): Confirms molecular weight consistent with C, H, Br, N, O composition.
  • Chromatographic behavior: Rf values depend on solvent system, e.g., hexane/ethyl acetate mixtures.

Summary Table of Key Preparation Steps

Step Number Transformation Reagents/Conditions Yield Range Reference
1 N-ethylation of 7-bromoindole Ethyl bromide, base (e.g., K2CO3), RT 70-85% Inferred from general alkylation methods
2 Nitrile to N-hydroxy carboximidamide Hydroxylamine hydrochloride, Na2CO3, EtOH, 90 °C, 7 h 60-75%
3 Purification Silica gel chromatography -

Research Findings and Notes

  • The hydroxylamine-mediated conversion of nitriles to amidoximes is a well-established method for preparing N-hydroxy carboximidamides, applicable to indole derivatives with nitrile substituents.
  • The bromo substituent at position 7 remains stable under the reaction conditions for N-ethylation and amidoxime formation.
  • The N-ethylation step is generally straightforward and high-yielding, using alkyl halides under basic conditions.
  • Purification by silica gel chromatography is effective for isolating pure compounds.
  • Yields for the amidoxime formation step may vary depending on substrate and reaction scale but are typically moderate to good.
  • Spectroscopic data (NMR, HRMS) confirm the structural integrity of the final compound.

Chemical Reactions Analysis

7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its reduced forms.

    Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

    Cycloaddition: The indole ring can participate in cycloaddition reactions, forming complex heterocyclic structures

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions include oxo derivatives, reduced forms, and substituted indole derivatives.

Scientific Research Applications

7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related indole/indazole derivatives:

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide Indole - Br (7), -CH₂CH₃ (1), -N-hydroxy carboximidamide (4) Not provided N-hydroxy, carboximidamide, Br
(Z)-N-(3-Bromo-4-fluorophenyl)-N′-hydroxy-1-methyl-1H-indazole-7-carboximidamide Indazole - Br (3), -F (4), -CH₃ (1), -N-hydroxy carboximidamide (7) 363 N-hydroxy, carboximidamide, Br, F
5-Bromo-3-(triazolylethyl)-1H-indole Indole - Br (5), -triazole-ethyl (3) 427.08 Triazole, Br
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole - Cl (7), -CH₃ (3), -COOH (2) Not provided Carboxylic acid, Cl
4-Bromo-7-methyl-1H-indole Indole - Br (4), -CH₃ (7) Not provided Br, CH₃
Key Observations:
  • Halogen Position : Bromine at position 7 (target) vs. 4 () or 5 () alters electronic effects and steric interactions. Bromine’s polarizability may enhance binding to hydrophobic pockets in biological targets compared to chlorine () .
  • Functional Groups : The N-hydroxy carboximidamide group in the target and ’s compound may act as a metal-chelating pharmacophore or mimic nitric oxide synthase substrates. In contrast, the carboxylic acid group in ’s compound introduces acidity and hydrogen-bonding capacity .
  • Core Structure : Indazole () vs. indole (target) affects aromatic π-stacking and hydrogen-bonding patterns due to the additional nitrogen in indazole .

Biological Activity

7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the indole family, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide, supported by detailed research findings and case studies.

PropertyValue
Molecular Formula C11H12BrN3O
Molecular Weight 284.14 g/mol
IUPAC Name 7-bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide
Canonical SMILES CC(C1=CC2=C(NC(=N)C(=C2C=C1)O)C(=N)N)Br

Anticancer Activity

Recent studies have indicated that 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide exhibits significant antiproliferative activity against various cancer cell lines. In a comparative study, the compound was tested against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines. The results demonstrated a median inhibitory concentration (IC50) ranging from 20 nM to 80 nM across these cell lines, indicating potent anticancer properties, particularly in the MCF-7 line where it showed an IC50 of 25 nM .

The mechanism of action for 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide involves the induction of apoptosis in cancer cells. This is primarily mediated through the activation of caspase pathways, leading to programmed cell death. The compound has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, thus tipping the balance towards apoptosis .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures treated with lipopolysaccharide (LPS). The observed reduction was dose-dependent, with a notable effect at concentrations as low as 10 µM .

Case Study 1: In Vivo Efficacy in Tumor Models

A recent in vivo study utilized xenograft models to assess the efficacy of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide in tumor growth inhibition. Mice implanted with MCF-7 cells were treated with varying doses of the compound. Results indicated a significant reduction in tumor volume compared to control groups, with a maximum inhibition rate of approximately 70% at a dose of 50 mg/kg administered bi-weekly over four weeks .

Case Study 2: Safety Profile Assessment

Toxicological assessments were conducted to evaluate the safety profile of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide. The compound was administered to healthy rodents at escalating doses. Notably, no significant adverse effects were observed at doses up to 100 mg/kg, suggesting a favorable safety margin for further development .

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